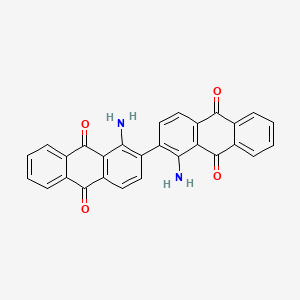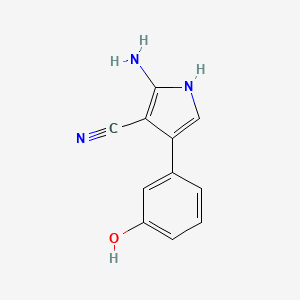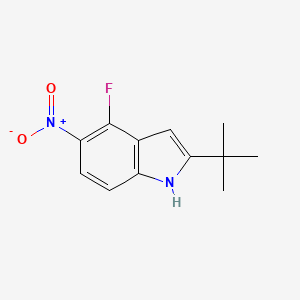
N-(heptadecanoyl)-esfing-4-enina-1-fosfocolina
Descripción general
Descripción
C17 Sphingomyelin is a synthetic derivative of sphingomyelin that has been used as an internal standard for the quantification of sphingomyelin.
As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
N-heptadecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is heptadecanoyl. It has a role as a mouse metabolite. It is a sphingomyelin d18:1 and a sphingomyelin 35:1. It derives from a heptadecanoic acid.
Aplicaciones Científicas De Investigación
Neurobiología: Papel en la integridad de la vaina de mielina
SM(d18:1/17:0) es una esfingomielina que se encuentra en altas concentraciones dentro de las vainas de mielina de las células nerviosas. Desempeña un papel crucial en el mantenimiento de la integridad estructural de estas vainas, que son esenciales para el funcionamiento adecuado del sistema nervioso. La presencia del compuesto en la vaina de mielina influye en la velocidad y eficiencia de la transmisión del impulso nervioso .
Composición y función de la membrana celular
Como constituyente principal de las membranas celulares, SM(d18:1/17:0) contribuye a las propiedades biofísicas de la membrana. Afecta la fluidez de la membrana y participa en la formación de balsas lipídicas. Estas balsas sirven como plataformas para la señalización celular y la localización de proteínas, impactando en varios procesos celulares .
Balsas lipídicas y transducción de señales
La interacción entre SM(d18:1/17:0) y el colesterol en las membranas celulares conduce a la formación de balsas lipídicas. Se cree que estos microdominios funcionan como plataformas de señalización que regulan la localización e interacciones de las proteínas, jugando un papel fundamental en las vías de transducción de señales .
Metabolismo de los esfingolípidos
SM(d18:1/17:0) no solo es un componente estructural, sino también un precursor de ceramidas y otros metabolitos de esfingolípidos. Estos metabolitos son parte del ciclo de esfingomielina o la red de esfingolípidos, que está implicada en varias funciones celulares, incluida la apoptosis y la regulación del crecimiento celular .
Lipidómica y descubrimiento de biomarcadores de enfermedades
Las características estructurales únicas del compuesto lo convierten en un objetivo para los estudios de lipidómica. Los enfoques de HPLC-MS/MS de alta resolución y masa precisa utilizan SM(d18:1/17:0) para identificar posibles biomarcadores lipídicos para enfermedades como el cáncer y la diabetes, contribuyendo a estrategias de detección temprana y medicina personalizada .
Estudios nutricionales y perfiles metabólicos
SM(d18:1/17:0) se puede utilizar en estudios nutricionales para comprender el impacto de la dieta en la salud humana. Sus niveles en muestras biológicas pueden proporcionar información sobre los perfiles metabólicos y ayudar en la evaluación de la ingesta dietética y su correlación con los resultados de salud .
Farmacología: Sistemas de administración de fármacos
Debido a su naturaleza anfipática, SM(d18:1/17:0) se puede incorporar en sistemas de administración de fármacos liposomales. Estos sistemas aprovechan la capacidad del compuesto para formar bicapas, encapsulando fármacos y dirigiendo su entrega a células o tejidos específicos .
Investigación ambiental y ecológica
En estudios ambientales, SM(d18:1/17:0) se puede utilizar como biomarcador para rastrear el origen geográfico de los organismos marinos. Su presencia en extractos lipídicos de lechuga de mar se ha estudiado para comprender el impacto ecológico de diferentes entornos en la vida marina .
Mecanismo De Acción
Target of Action
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as SM(d18:1/17:0), is a type of sphingolipid found in animal cell membranes . It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . Therefore, the primary targets of SM(d18:1/17:0) are these cell membranes where it plays a crucial role.
Mode of Action
SM(d18:1/17:0) was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group, and the 4,5-trans double bond of the sphingoid base . It is now appreciated that sm(d18:1/17:0) has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts . These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins .
Result of Action
The action of SM(d18:1/17:0) results in the formation of lipid rafts in cell membranes, which serve as platforms for protein localization and interaction . This can influence various cellular processes, including signal transduction, protein trafficking, and membrane dynamics. Additionally, the metabolites of SM(d18:1/17:0) in the sphingomyelin cycle or sphingolipid network can have various effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SM(d18:1/17:0). For instance, the presence of other lipids, such as cholesterol, can affect the formation of lipid rafts . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability and activity of SM(d18:1/17:0).
Propiedades
IUPAC Name |
[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZQHIESOAPQH-JXGHDCMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677064 | |
| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121999-64-2 | |
| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/17:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study highlights alterations in glycerophospholipid metabolism in multiple myeloma. Could you elaborate on the potential connections between glycerophospholipids and sphingolipids, like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine, in cancer?
A1: While the study specifically identifies changes in glycerophospholipid metabolism, it's important to note that both glycerophospholipids and sphingolipids are essential components of cell membranes and play crucial roles in various cellular signaling pathways []. Dysregulation of lipid metabolism, including both of these lipid classes, is a hallmark of cancer. Alterations in sphingolipid metabolism, particularly involving species like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine (also known as C17-Sphingomyelin), have been implicated in cancer cell proliferation, survival, and drug resistance. Future research could investigate the potential interplay between these lipid classes and their combined contribution to multiple myeloma pathogenesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)








![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)




